Naringenin-4'-O-beta-D-glucuronide is a significant metabolite of the flavonoid naringenin, which is predominantly found in citrus fruits. This compound is characterized by the attachment of a glucuronic acid moiety at the 4' position of naringenin, enhancing its solubility and bioavailability. Its molecular formula is CHO, with a molecular weight of approximately 470.36 g/mol . Naringenin-4'-O-beta-D-glucuronide plays a crucial role in various biological processes, exhibiting diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antidiabetic effects.
Naringenin-4'-O-beta-D-glucuronide is derived from naringenin through the process of glucuronidation, a phase II metabolic pathway that enhances the compound's hydrophilicity and facilitates its excretion . This compound can be classified under flavonoids, specifically as a flavonoid glycoside due to the presence of the glucuronic acid moiety. It is primarily detected in urine following the ingestion of naringenin-rich foods or supplements .
The synthesis of naringenin-4'-O-beta-D-glucuronide can be achieved through enzymatic glucuronidation. This process typically involves uridine diphosphate-glucuronic acid as a glucuronide donor, along with glucuronosyltransferase enzymes that catalyze the transfer of the glucuronic acid to naringenin.
In laboratory settings, this synthesis can be optimized for yield and purity using biocatalysis systems. These systems leverage glycosyltransferase enzymes to facilitate the reaction under controlled conditions, ensuring high specificity and efficiency.
The molecular structure of naringenin-4'-O-beta-D-glucuronide features a flavonoid backbone with a glucuronic acid moiety attached at the 4' position. This modification significantly alters its chemical properties compared to its parent compound, naringenin.
Naringenin-4'-O-beta-D-glucuronide can undergo various chemical reactions:
The mechanism of action for naringenin-4'-O-beta-D-glucuronide primarily involves its interaction with various biomolecules. Notably, it has been identified as an inhibitor of cytochrome P450 isoform CYP1A2, which is significant for drug metabolism interactions. The compound influences enzyme activity and cellular signaling pathways by binding to specific targets and modulating gene expression. Furthermore, it affects absorption and transport mechanisms in intestinal cells via active transport mediated by P-glycoprotein .
Naringenin-4'-O-beta-D-glucuronide is typically a white to off-white powder. Its solubility in water is enhanced due to the glucuronic acid moiety, making it more bioavailable compared to its parent compound.
Relevant studies indicate that naringenin-4'-O-beta-D-glucuronide exhibits significant antioxidant properties and interacts favorably with various biological systems .
Naringenin-4'-O-beta-D-glucuronide has several scientific applications:
Naringenin-4'-O-β-D-glucuronide is a phase II metabolite formed via glucuronidation of the aglycone naringenin, a citrus-derived flavanone. This conjugation occurs primarily in hepatic and intestinal cells, where uridine diphosphate glucuronic acid (UDPGA) serves as the glucuronosyl donor. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), resulting in the attachment of glucuronic acid to the 4'-hydroxyl group of naringenin’s B-ring [2] [5]. The sodium salt form (C₂₁H₁₉NaO₁₁; MW 470.36) enhances aqueous solubility, facilitating its role in experimental studies of drug metabolism [1] [7].
The glucuronidation mechanism involves nucleophilic attack by the naringenin phenolic oxygen on UDPGA’s anomeric carbon, forming a β-glycosidic bond. This process increases hydrophilicity 15-fold compared to naringenin (log P reduction from 2.6 to 0.88), promoting biliary and renal excretion [5] . Kinetic studies in rat microsomes demonstrate saturable metabolism, with Michaelis-Menten constants (Km) ranging from 8–35 μM across intestinal segments, indicating high substrate affinity [2].
Site-specific glucuronidation at the 4'-position is governed by UGT isoform selectivity. Human UGT1A1, UGT1A3, UGT1A8, and UGT1A9 show catalytic activity toward naringenin, but positional specificity varies:
Table 1: UGT Isoforms Involved in Naringenin Glucuronidation
| UGT Isoform | Primary Site | Relative Activity (%) | Tissue Localization |
|---|---|---|---|
| UGT1A1 | 7-OH | 85% | Liver, intestine |
| UGT1A3 | 4'-OH | 42% | Liver, colon |
| UGT1A8 | 4'-OH | 78% | Intestine |
| UGT1A9 | 4'-OH | 100% | Liver, kidney |
Rat studies reveal compensatory transporter mechanisms: When MRP2 (multidrug resistance-associated protein 2) is inhibited, BCRP (breast cancer resistance protein) mediates efflux of naringenin-4'-O-glucuronide. Dual inhibition of MRP2 and BCRP reduces intestinal excretion by >60%, confirming transporter interplay in metabolite disposition [2].
The positional specificity of glucuronidation significantly influences metabolic fate and biological activity:
Table 2: Properties of Naringenin Glucuronide Isomers
| Property | 4'-O-Glucuronide | 7-O-Glucuronide |
|---|---|---|
| Molecular weight | 448.38 g/mol (acid) | 448.38 g/mol (acid) |
| Plasma concentration* | 5.8 ± 0.7 μM | 12.3 ± 1.2 μM |
| Biliary excretion rate | 0.32 nmol/min/g tissue | 0.18 nmol/min/g tissue |
| CYP1A2 inhibition | Yes (IC₅₀ 8.7 μM) | No (>100 μM) |
| Dominant UGT isoforms | 1A9, 1A8, 1A3 | 1A1, 1A7 |
**After 50 mg/kg naringenin oral dose in rats [2] [5]*
Biotransformation efficiency of naringenin to its 4'-O-glucuronide varies markedly across species:
Metabolite profiling reveals quantitative differences: Humans produce 67% more 4'-O-glucuronide relative to total metabolites compared to rats, while pigs form unique sulfoglucuronide hybrids not detected in other species [5]. Genetic polymorphisms further modulate this variability—the UGT1A9*3 allele reduces 4'-glucuronide formation by 40% in human carriers [5].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: